1,1-Dimethylguanidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1-dimethylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.ClH/c1-6(2)3(4)5;/h1-2H3,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQVLNFSVPLPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884895 | |

| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22583-29-5 | |

| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22583-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1,1-Dimethylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This section provides fundamental identification and structural information for 1,1-Dimethylguanidine hydrochloride.

Chemical Identity

| Parameter | Value | Reference |

| Compound Name | This compound | |

| Synonyms | N,N-Dimethylguanidine hydrochloride, as-Dimethylguanidine hydrochloride | |

| CAS Number | 22583-29-5 | |

| Molecular Formula | C₃H₁₀ClN₃ | |

| Molecular Weight | 123.59 g/mol |

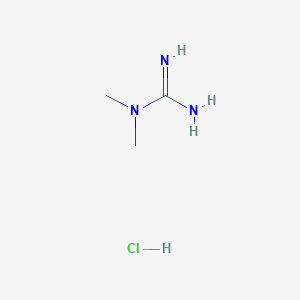

Chemical Structure

The chemical structure of this compound is presented below. The positive charge is delocalized across the guanidinium group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in water |

| pKa | ~13.5 (of the conjugate acid) |

Biological Activity and Pharmacological Data

This compound is recognized for its activity as an inhibitor of nitric oxide synthases (NOS), enzymes pivotal in the production of the signaling molecule nitric oxide (NO).

Nitric Oxide Synthase (NOS) Inhibition

1,1-Dimethylguanidine has been demonstrated to be a potent inhibitor of both the inducible (iNOS) and constitutive (cNOS) isoforms of nitric oxide synthase.[1] A comparative study has shown that while it is a potent inhibitor of both isoforms, it is approximately 10-fold less potent than aminoguanidine as an inhibitor of cytokine-induced nitric oxide formation.[1]

| Target | Activity | Potency Relative to Aminoguanidine (for iNOS) |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibitor | ~10-fold less potent |

| Constitutive Nitric Oxide Synthase (cNOS) | Potent Inhibitor | Not specified |

Signaling Pathway Involvement

The primary signaling pathway affected by 1,1-Dimethylguanidine is the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. By inhibiting NOS, 1,1-Dimethylguanidine reduces the synthesis of nitric oxide from L-arginine. Nitric oxide is a key activator of soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cGMP from GTP. Cyclic GMP acts as a second messenger, activating protein kinase G (PKG) and modulating various downstream cellular processes, including smooth muscle relaxation, neurotransmission, and immune responses.

References

1,1-Dimethylguanidine Hydrochloride: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylguanidine hydrochloride, a small organic compound, has emerged as a versatile tool in various research domains. Its utility spans from fundamental biochemical investigations to applications in synthetic chemistry and pharmacology. This technical guide provides an in-depth overview of the current and potential uses of this compound in a research context, with a focus on its role as a nitric oxide synthase inhibitor, its applications in organic synthesis, and its potential as an antibacterial agent. This document adheres to stringent data presentation and visualization requirements to facilitate comprehension and application by laboratory professionals.

Core Applications in Research

This compound is primarily utilized in research for its biological activity as an inhibitor of nitric oxide synthase (NOS) and as a reagent in organic synthesis. Emerging research also points towards its potential antibacterial properties.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).

1,1-Dimethylguanidine has been identified as a potent inhibitor of nitric oxide synthesis. Research indicates that it acts on both the inducible and constitutive isoforms of NOS[1][2]. This inhibitory action makes it a valuable tool for studying the physiological roles of NO in various biological systems.

The precise mechanism of NOS inhibition by 1,1-Dimethylguanidine is believed to involve competition with the natural substrate, L-arginine, for binding to the active site of the enzyme. The guanidino group of 1,1-Dimethylguanidine mimics the guanidino moiety of L-arginine, allowing it to interact with key residues within the enzyme's active site and thereby block the synthesis of NO.

Signaling Pathway of Nitric Oxide Synthesis and Inhibition

Caption: Inhibition of Nitric Oxide Synthesis by 1,1-Dimethylguanidine.

Role in Organic Synthesis

Beyond its biological activity, 1,1-Dimethylguanidine serves as a valuable reagent in organic chemistry. Its strong basicity and nucleophilic character make it suitable for a range of chemical transformations. One notable application is in the synthesis of complex heterocyclic molecules. Specifically, the sulfate salt of 1,1-Dimethylguanidine has been employed in the synthesis of N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine, which is a substrate for the modified Pictet-Spengler reaction.

Generalized Workflow for a Pictet-Spengler Reaction

Caption: Generalized Experimental Workflow for the Pictet-Spengler Reaction.

Antibacterial Activity

Guanidine-containing compounds have long been recognized for their antimicrobial properties. The cationic nature of the guanidinium group at physiological pH is thought to facilitate interaction with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. Preliminary reports suggest that this compound possesses antibacterial activity, particularly against Gram-positive bacteria, by binding to the cell wall[1]. However, comprehensive studies detailing its spectrum of activity and minimum inhibitory concentrations (MICs) against a broad range of bacterial species are not widely available.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of 1,1-Dimethylguanidine.

Table 1: In Vivo Effects of 1,1-Dimethylguanidine (DMG) on Cardiovascular Parameters in Rats

| Animal Model | Dose (mg/kg, i.v.) | Change in Mean Blood Pressure (MBP) | Change in Heart Rate (HR) | Change in Renal Sympathetic Nerve Activity (SNA) (%) |

| Spontaneously Hypertensive Rats (SHR) | 1.03 - 51.15 | Dose-dependent increase | Increase (except at 51.15 mg/kg) | -5 ± 3 to -55 ± 12 |

| Wistar-Kyoto Rats (WKY) | 1.03 - 51.15 | Dose-dependent increase | Dose-dependent decrease | -6 ± 8 to -66 ± 8 |

Data extracted from the abstract of Zhang W et al. J Auton Pharmacol. 1996 Dec;16(6):353-9.

Table 2: Comparative Inhibitory Potency of Guanidine Compounds on Nitric Oxide Synthase (NOS) Isoforms

| Compound | Inhibition of Cytokine-Induced NOS (iNOS) | Inhibition of Vascular Constitutive NOS (cNOS) |

| 1,1-Dimethylguanidine | 10-fold less potent than Aminoguanidine | Potent inhibitor (comparable to L-NMMA) |

| Aminoguanidine | Most potent | Least potent |

| N,N'-Diaminoguanidine | ~30-fold less potent than Aminoguanidine | Very little effect |

| Methylguanidine | 100-fold less potent than Aminoguanidine | Not specified as most or least potent |

| L-NMMA | Most potent | Most potent |

Data extracted from the abstract of Corbett JA et al. Eur J Pharmacol. 1993 Nov 2;249(1):101-6.[1][2]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not extensively reported in readily accessible literature. The following protocols are generalized based on the available information and standard laboratory practices.

In Vivo Assessment of Cardiovascular Effects in Anesthetized Rats

This protocol is a generalized representation based on the abstract by Zhang et al. (1996).

-

Animal Preparation: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats (12-14 weeks old) are anesthetized.

-

Instrumentation: Catheters are inserted for intravenous drug administration and for monitoring mean blood pressure (MBP) and heart rate (HR). Electrodes are placed to record renal sympathetic nerve activity (SNA).

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). Increasing bolus injections are administered intravenously at doses of 1.03, 2.05, 6.39, 20.45, and 51.15 mg/kg.

-

Data Acquisition: MBP, HR, and renal SNA are continuously recorded before and after each drug administration.

-

Data Analysis: Changes in cardiovascular parameters from baseline are calculated for each dose and for each rat strain.

Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This is a standard protocol for determining the MIC of a compound.

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a sterile solvent. A series of twofold dilutions are made in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Drug Development and Future Perspectives

As an intermediate in the synthesis of pharmaceuticals and agrochemicals, this compound holds a foundational role in the development of new chemical entities. Its activity as a nitric oxide synthase inhibitor suggests potential therapeutic applications in conditions characterized by excessive NO production, such as certain inflammatory diseases and septic shock. However, its lack of selectivity between NOS isoforms may present a challenge for targeted drug development.

The preliminary findings on its antibacterial activity warrant further investigation. Future research should focus on determining its spectrum of activity against a panel of clinically relevant bacteria, including multidrug-resistant strains, and elucidating its precise mechanism of action at the molecular level.

In the realm of organic synthesis, the exploration of 1,1-Dimethylguanidine as a versatile and cost-effective basic catalyst in a broader range of chemical reactions could unveil new synthetic methodologies for the construction of valuable chemical scaffolds.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dimethylguanidine Hydrochloride

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1-Dimethylguanidine hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document details its chemical identity, key physicochemical parameters, and experimental protocols for their determination, alongside a workflow for its synthesis and purification.

Chemical Identity and Structure

This compound is the hydrochloride salt of the organic base 1,1-dimethylguanidine. It is crucial to distinguish it from the related but structurally distinct antidiabetic drug, Metformin, which is 1,1-dimethylbiguanide hydrochloride.

Molecular Structure:

The positive charge of the guanidinium group is delocalized across the central carbon and three nitrogen atoms, contributing to its stability.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Citation |

| CAS Number | 22583-29-5 | |

| Molecular Formula | C₃H₁₀ClN₃ | [1] |

| Molecular Weight | 123.58 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | Data not available for the hydrochloride salt. The sulfate salt decomposes at 300 °C. | |

| Solubility | Soluble in water. Freely soluble in polar solvents like water and alcohol. | [2] |

| pKa | Data not available. | |

| Stability | Hygroscopic. | |

| Incompatibilities | Strong oxidizing agents, Strong acids. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of dimethylammonium chloride with dicyandiamide.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol for Synthesis.[3][4]

-

Reactant Preparation: Intimately mix 8.15 g of dimethylammonium chloride and 4.2 g of dicyandiamide in a wide-mouthed test tube.

-

Reaction: Immerse the test tube in a glycerol bath and heat the mixture. The mixture will begin to fuse at approximately 130°C. Maintain the temperature at 180°C for 3 hours, using a thermometer to stir the mixture occasionally. The product will be a clear, viscous liquid.

-

Purification:

-

While still warm, dissolve the crude product in 50 mL of absolute alcohol.

-

Filter the hot solution to remove any insoluble impurities.

-

Concentrate the filtrate by evaporation.

-

Place the concentrated solution in a vacuum desiccator over concentrated sulfuric acid to induce crystallization.

-

-

Product Isolation: The resulting crystalline mass is this compound. The yield is reported to be practically quantitative.

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point

Due to the hygroscopic nature of this compound, special care must be taken during melting point determination.

Methodology:

-

Sample Preparation:

-

Dry the sample under vacuum over a suitable desiccant (e.g., phosphorus pentoxide) to remove any absorbed water.

-

Quickly load the dried sample into a capillary tube to a height of 2-3 mm and seal the open end.

-

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Place the sealed capillary tube in the heating block of the apparatus.

-

Heat rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

-

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled flask (e.g., 25°C).

-

Agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Withdraw a known volume of the supernatant using a filtered syringe to prevent the transfer of solid particles.

-

-

Analysis:

-

Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

-

The solubility is expressed as g/100 mL or mol/L at the specified temperature.

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Methodology:

-

Instrumentation: Use a calibrated pH meter with a combination pH electrode.

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

-

Titration:

-

Immerse the pH electrode in the sample solution and allow the reading to stabilize.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of titrant, ensuring the reading is stable before proceeding.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the 1,1-dimethylguanidinium ions have been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

-

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing a newly synthesized batch of this compound.

Caption: Logical workflow for the characterization of synthesized this compound.

References

An In-depth Technical Guide to 1,1-Dimethylguanidine Hydrochloride: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 1,1-Dimethylguanidine hydrochloride, a significant molecule in the history of medicinal chemistry. Its discovery, synthesis, and physicochemical properties are detailed, with a particular focus on its relationship to the development of the widely used anti-diabetic drug, metformin. This guide presents key experimental protocols, quantitative data, and visual representations of its biological signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

1,1-Dimethylguanidine, a simple substituted guanidine, holds a notable place in the historical lineage of oral hypoglycemic agents. While often overshadowed by its biguanide relative, metformin, the study of 1,1-dimethylguanidine's synthesis and properties was a crucial step in the journey to developing one of the most prescribed medications for type 2 diabetes. This document explores the discovery and history of this compound, its synthesis, and its known biological activities, providing a technical foundation for researchers.

Discovery and Historical Context

The story of 1,1-Dimethylguanidine is intrinsically linked to the exploration of guanidine derivatives for the treatment of diabetes in the early 20th century. The discovery of the glucose-lowering effects of guanidine, a compound found in the plant Galega officinalis (Goat's Rue), spurred further investigation into related, potentially less toxic compounds.

In 1922, Emil Werner and James Bell at the University of Dublin published a seminal paper detailing the synthesis of various methylated guanidines, including ββ-dimethylguanidine (1,1-dimethylguanidine).[1] Their work was part of a broader investigation into the interaction of dicyanodiamide with ammonium salts. This research laid the groundwork for the later synthesis of metformin (1,1-dimethylbiguanide), which was also first described in the scientific literature in 1922 as a product in the synthesis of N,N-dimethylguanidine.[2]

While initial interest in guanidine derivatives for diabetes waned with the advent of insulin therapy, the research on these compounds, including 1,1-dimethylguanidine, was a critical stepping stone. It provided the chemical understanding and synthetic routes that were later revisited in the development of the biguanide class of antidiabetic drugs.

Physicochemical Properties

This compound is a white crystalline solid. It is highly soluble in polar solvents such as water and ethanol.[3] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀ClN₃ | [4][5] |

| Molecular Weight | 123.58 g/mol | [5] |

| CAS Number | 22583-29-5 | [4] |

| Melting Point | Not definitively reported in primary literature for the hydrochloride salt. The sulfate salt decomposes at >300 °C. | |

| Boiling Point | 104.7 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.05 g/cm³ (Predicted) | [4] |

| pKa | 12.4 (for the related biguanide, metformin) | [6] |

| Solubility | Freely soluble in water, slightly soluble in alcohol, practically insoluble in acetone and methylene chloride. | [6] |

Synthesis and Experimental Protocols

Original Synthesis by Werner and Bell (1922)

The first documented synthesis of this compound was achieved by the reaction of dicyanodiamide with dimethylammonium chloride.

Experimental Protocol:

-

Reactants: Dicyanodiamide and Dimethylammonium Chloride.

-

Procedure: A mixture of dicyanodiamide and dimethylammonium chloride is heated. The resulting fused mass is then treated to isolate the this compound salt. Werner and Bell noted that this reaction proceeds to a practically quantitative yield.[7]

-

Purification: The product can be purified by crystallization.

Biological Activity and Signaling Pathways

1,1-Dimethylguanidine has been shown to be a potent inhibitor of both the inducible and constitutive isoforms of nitric oxide synthase (NOS).[8] It also has the potential to inhibit arginase. Both enzymes utilize L-arginine as a substrate.

Inhibition of Arginase and Nitric Oxide Synthase

Arginase and nitric oxide synthase compete for the same substrate, L-arginine. Arginase converts L-arginine to L-ornithine and urea, while NOS metabolizes L-arginine to L-citrulline and nitric oxide (NO). By inhibiting both enzymes, 1,1-dimethylguanidine can modulate the levels of L-arginine and its downstream products. The inhibition of NOS by guanidino-substituted analogs of L-arginine is a known mechanism.[9] The guanidinium group of these inhibitors likely competes with the guanidinium group of L-arginine for binding to the active site of the enzyme.

Experimental Protocol for Assessing NOS Inhibition

The inhibitory effect of 1,1-dimethylguanidine on NOS can be assessed by measuring the production of nitrite, a stable metabolite of NO.

Experimental Protocol (based on cytokine-induced RINm5F cells): [8]

-

Cell Culture: RINm5F cells are cultured under appropriate conditions.

-

Induction of NOS: Cells are stimulated with cytokines (e.g., interleukin-1) to induce the expression of inducible NOS (iNOS).

-

Inhibitor Treatment: The induced cells are treated with varying concentrations of this compound. A known NOS inhibitor, such as L-NMMA (NG-monomethyl-L-arginine), is used as a positive control.

-

Nitrite Measurement: After a suitable incubation period, the concentration of nitrite in the cell culture supernatant is determined using a colorimetric assay, such as the Griess reagent.

-

Data Analysis: The reduction in nitrite production in the presence of 1,1-dimethylguanidine is calculated relative to the untreated control to determine the inhibitory potency (e.g., IC50).

Conclusion

This compound, though not a therapeutic agent itself, represents a cornerstone in the development of guanidine-based pharmaceuticals. Its synthesis by Werner and Bell in 1922 was a key event that paved the way for the creation of metformin. The study of its physicochemical properties and biological activities, particularly its role as an inhibitor of arginase and nitric oxide synthase, continues to be of interest to researchers in the fields of medicinal chemistry and pharmacology. This technical guide provides a consolidated resource of its history, synthesis, and known biological interactions to aid in future research and drug development endeavors.

References

- 1. Metformin suppresses retinal angiogenesis and inflammation in vitro and in vivo | PLOS One [journals.plos.org]

- 2. Metformin and Adipose Tissue: A Multifaceted Regulator in Metabolism, Inflammation, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 7. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basicity of 1,1-Dimethylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity of 1,1-Dimethylguanidine hydrochloride, a key parameter influencing its chemical behavior and application in pharmaceutical and organic chemistry. The document outlines the fundamental principles governing its high basicity, presents comparative data with related compounds, and details the experimental protocols for pKa determination.

Core Concepts: Understanding Guanidine Basicity

Guanidines are among the strongest organic bases. Their exceptional basicity is not due to the simple presence of nitrogen atoms, but rather the profound resonance stabilization of their conjugate acids, the guanidinium ions. Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across all three nitrogen atoms through resonance. This distribution of charge significantly stabilizes the guanidinium cation, making the parent guanidine a very strong base.[1]

The basicity of guanidine derivatives is quantified by the pKa of their conjugate acid. A higher pKa value indicates a stronger base. The pKa of the unsubstituted guanidinium ion is approximately 13.6, highlighting its strong basic character.[2]

The Role of Alkyl Substitution

The introduction of alkyl groups, such as the two methyl groups in 1,1-Dimethylguanidine, further influences the basicity. Alkyl groups are electron-donating and can increase the electron density on the nitrogen atoms, thereby enhancing their ability to accept a proton and further stabilizing the positive charge in the conjugate acid.

Physicochemical Data of 1,1-Dimethylguanidine

1,1-Dimethylguanidine, also known as N,N-Dimethylguanidine, is a substituted guanidine. The hydrochloride salt is a common form for handling and storage.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | N,N-Dimethylguanidine hydrochloride | |

| CAS Number | 22583-29-5 | |

| Molecular Formula | C3H10ClN3 | |

| Molecular Weight | 123.59 g/mol | |

| pKa (Conjugate Acid) | 14.54 (Predicted) | [3][4][5] |

Comparative Basicity of Guanidine Derivatives

To contextualize the basicity of 1,1-Dimethylguanidine, the following table compares the pKa values of its conjugate acid with that of guanidine and other alkyl-substituted guanidines.

| Compound | Structure | pKa of Conjugate Acid |

| Guanidine | HNC(NH2)2 | ~13.6[2] |

| Methylguanidine | CH3NHC(NH2)=NH | 12.78 (Predicted)[3] |

| 1,1-Dimethylguanidine | (CH3)2NC(NH2)=NH | 14.54 (Predicted) [3][4][5] |

| 1,1,3,3-Tetramethylguanidine (TMG) | [(CH3)2N]2C=NH | 13.0[6] |

| 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's Base) | (CH3)2NC(=NC(CH3)3)N(CH3)2 | 14.0 (in 1:1 water/ethanol)[7] |

Signaling Pathways and Logical Relationships

The fundamental principle underlying the basicity of 1,1-Dimethylguanidine is its protonation equilibrium and the subsequent resonance stabilization of the resulting cation.

Caption: Protonation equilibrium and resonance stabilization of the 1,1-Dimethylguanidinium ion.

Experimental Protocols for pKa Determination

The pKa of a basic compound like 1,1-Dimethylguanidine is typically determined by potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the base and monitoring the resulting change in pH.

Potentiometric Titration Workflow

The following diagram illustrates a typical workflow for determining the pKa of a basic compound using potentiometric titration.

Caption: A simplified workflow for pKa determination by potentiometric titration.

Detailed Methodology for Potentiometric Titration

-

Materials and Reagents:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

Standard pH buffers (pH 4.0, 7.0, and 10.0)

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

pH Meter Calibration: Calibrate the pH meter using the standard pH buffers according to the manufacturer's instructions.

-

Titration Setup: Place the 1,1-Dimethylguanidine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

-

Titration: Fill the burette with the standardized HCl solution. Record the initial pH of the guanidine solution. Add the HCl solution in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Data Analysis: Continue the titration well past the equivalence point (the point of rapid pH change). Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

pKa Determination: Determine the equivalence point from the titration curve (the steepest point of the curve). The volume of titrant at the half-equivalence point (half the volume of HCl needed to reach the equivalence point) corresponds to the point where the concentrations of the protonated and unprotonated forms of 1,1-Dimethylguanidine are equal. The pH at this half-equivalence point is equal to the pKa of the conjugate acid.

-

References

- 1. Basicity of Amidines and Guanidines [unacademy.com]

- 2. youtube.com [youtube.com]

- 3. Human Metabolome Database: Showing metabocard for Methylguanidine (HMDB0001522) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,1,3,3-Tetramethylguanidine - Wikipedia [en.wikipedia.org]

- 7. dcfinechemicals.com [dcfinechemicals.com]

Navigating the Safe Handling of 1,1-Dimethylguanidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling procedures for 1,1-Dimethylguanidine hydrochloride (CAS No. 22583-29-5). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the handling of this compound. This document outlines the known hazards, personal protective equipment requirements, emergency procedures, and proper storage and disposal methods.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Section 2: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 22583-29-5 | [1] |

| Molecular Formula | C3H9N3·HCl | [1] |

| Appearance | Crystalline solid | [3] |

| Solubility | Freely soluble in water | [3] |

Section 3: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

Engineering Controls

-

Work in a well-ventilated area.[4] Use of a chemical fume hood is recommended, especially when handling the solid form to avoid dust generation.

-

Provide appropriate exhaust ventilation at places where dust is formed.[2][5]

-

Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Rationale |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2] | Protects against splashes and dust particles that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Handle with gloves that have been inspected prior to use. Use proper glove removal technique.[2] | Prevents skin contact which can cause irritation. |

| Body Protection | Laboratory coat or other suitable protective clothing.[7] | Minimizes the risk of skin contact with clothing. |

| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] | Prevents inhalation of dust, which can cause respiratory tract irritation. |

Section 4: Safe Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling

-

Avoid contact with skin and eyes.[2]

-

Avoid formation of dust and aerosols.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[8]

Storage

Section 5: First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | Procedure |

| Eye Contact | Immediately wash out with fresh running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye and moving the eyelids by occasionally lifting the upper and lower lids. Seek medical attention without delay.[1] |

| Skin Contact | Flush skin and hair with running water (and soap if available). Seek medical attention in the event of irritation.[1] |

| Inhalation | If fumes, aerosols, or combustion products are inhaled, remove the individual from the contaminated area to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |

| Ingestion | Immediately give a glass of water. First aid is not generally required. If in doubt, contact a Poisons Information Centre or a doctor.[1] |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]

-

Environmental Precautions: Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Section 6: Disposal Considerations

All waste materials should be handled as hazardous waste.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]

Section 7: Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the risk assessment and control process when working with this compound.

Caption: Risk assessment and control workflow for this compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. chemicalbook.com [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 1,1-Dimethylguanidine Hemisulfate Salt | CAS No: 598-65-2 [aquigenbio.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Applications of 1,1-Dimethylguanidine Hydrochloride in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylguanidine hydrochloride, a compound synonymous with the widely-used pharmaceutical metformin, is a versatile and valuable reagent in the field of organic chemistry. Its unique structural features and basicity allow it to serve as a key building block in the synthesis of a variety of heterocyclic compounds, most notably pyrimidines. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its role in the formation of substituted pyrimidines. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical use in the laboratory.

Introduction

This compound, systematically named 3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride, is a readily available and inexpensive organic salt.[1] While its application as the active pharmaceutical ingredient metformin in the management of type 2 diabetes is well-established, its utility in synthetic organic chemistry is also of significant interest.[2] The presence of a guanidine moiety, characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two others, imparts a high degree of basicity and nucleophilicity, making it a potent reagent for the construction of nitrogen-containing heterocycles.[3] This guide will delve into the practical applications of this compound in organic synthesis, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective application in organic synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂ClN₅ | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 223-226 °C | [4] |

| pKa | 12.4 (of the protonated guanidinium ion) | [4] |

| Solubility | Freely soluble in water; slightly soluble in alcohol; practically insoluble in acetone and methylene chloride. | [4] |

Applications in Organic Synthesis

The primary application of this compound in organic chemistry is as a nitrogen-containing building block for the synthesis of heterocyclic compounds. Its bifunctional nature, possessing multiple nucleophilic nitrogen atoms, allows it to participate in cyclization reactions to form stable aromatic systems.

Synthesis of 2-(N,N-Dimethylguanidinyl)-4,6-diarylpyrimidines

A prominent application of this compound is in the multicomponent synthesis of 2-(N,N-dimethylguanidinyl)-4,6-diarylpyrimidines. This reaction proceeds via a condensation reaction between a substituted aromatic aldehyde, a methyl ketone, and this compound (metformin) in the presence of an acid catalyst.[5] This one-pot synthesis provides an efficient route to a diverse range of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[5]

Experimental Protocol: Synthesis of 2-(N,N-Dimethylguanidinyl)-4,6-diarylpyrimidines

The following is a general procedure for the synthesis of 2-(N,N-dimethylguanidinyl)-4,6-diarylpyrimidines, adapted from the work of Komarla, R. et al.[5]

Materials:

-

Substituted aromatic aldehyde (0.01 M)

-

Substituted methyl ketone (0.012 M)

-

This compound (Metformin) (0.015 M)

-

Methanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Water

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (0.01 M), methyl ketone (0.012 M), and this compound (0.015 M) in methanol.

-

Add a few drops of concentrated hydrochloric acid to the solution to act as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid product from a mixture of water and acetone (80:20 v/v) to yield the pure 2-(N,N-dimethylguanidinyl)-4,6-diarylpyrimidine.

-

Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, and Mass Spectrometry).

Quantitative Data for Selected Synthesized Pyrimidines:

The following table summarizes the quantitative data for a selection of 2-(N,N-dimethylguanidinyl)-4,6-diarylpyrimidines synthesized using the above protocol.

| Compound | Ar-CHO | Ar'-CO-CH₃ | Yield (%) | M.P. (°C) |

| P1 | Benzaldehyde | Acetophenone | 78 | 160-162 |

| P2 | 4-Chlorobenzaldehyde | Acetophenone | 82 | 175-177 |

| P3 | 4-Methoxybenzaldehyde | Acetophenone | 75 | 155-157 |

| P4 | Benzaldehyde | 4-Methylacetophenone | 80 | 168-170 |

| P5 | 4-Methoxybenzaldehyde | 4-Methoxyacetophenone | 85 | 180-182 |

Data extracted from Komarla, R. et al. (2016).[5]

Reaction Workflow Diagram:

References

1,1-Dimethylguanidine Hydrochloride: A Versatile Precursor in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

1,1-Dimethylguanidine hydrochloride serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive guanidine functional group, which can be readily incorporated into larger molecular scaffolds. This technical guide provides an in-depth overview of the applications of this compound as a synthetic precursor, with a focus on its role in the production of the widely-used antidiabetic drug, metformin.

Synthesis of Metformin

The industrial synthesis of metformin hydrochloride is a prime example of the utility of precursors to 1,1-dimethylguanidine. The common route involves the reaction of dimethylamine hydrochloride with dicyandiamide (cyanoguanidine). While this compound itself is an intermediate, the synthesis often proceeds directly from its constituent parts.

The reaction mechanism involves the nucleophilic attack of dimethylamine on the electrophilic carbon of the nitrile group in cyanoguanidine. This is followed by a proton transfer to yield metformin.

Experimental Protocol: One-Pot Synthesis of Metformin Hydrochloride

This protocol outlines a one-pot synthesis of metformin hydrochloride from dimethylamine and dicyandiamide.

Materials:

-

Dimethylamine solution

-

Concentrated Hydrochloric Acid

-

Dicyandiamide (DCDA)

-

Xylene

-

Methanol

Procedure:

-

In Situ Formation of Dimethylamine Hydrochloride: Purge dimethylamine gas into water to prepare an aqueous dimethylamine solution. To this solution, add concentrated hydrochloric acid to form dimethylamine hydrochloride in situ.

-

Azeotropic Distillation: Remove the bulk of the water by distillation under vacuum. Subsequently, add xylene and perform an azeotropic distillation to remove residual water.

-

Reaction with Dicyandiamide: To the flask containing the in situ generated dimethylamine hydrochloride, add dicyandiamide. Heat the reaction mixture to 135-140°C for 5-10 hours.

-

Extraction and Isolation: After the reaction is complete, extract the metformin formed into water and concentrate the aqueous solution.

-

Purification: Isolate the metformin hydrochloride by distillation of the water, followed by filtration. Wash the resulting solid with methanol and dry to obtain highly pure metformin hydrochloride.

Quantitative Data for Metformin Synthesis

| Parameter | Value | Reference |

| Reaction Temperature | 135-140 °C | |

| Reaction Time | 5-10 hours | |

| Purity of Metformin HCl | Substantially free from melamine and cyanoguanidine |

General Reactivity and Applications

1,1-Dimethylguanidine and its salts are valuable reagents in organic synthesis beyond the production of metformin. The guanidine group's basicity and nucleophilicity allow it to participate in a variety of chemical transformations. It can be used as a building block for the synthesis of various heterocyclic compounds and as a catalyst in certain reactions. Its applications extend to the synthesis of agrochemicals and other technical products.[1]

Proposed Synthesis of S-2-amino-3-(1,1-dimethylguanidinyl)propanoic acid

A potential synthetic strategy could involve the following steps:

-

Protection of the Amino Acid: Start with a suitable N-protected and carboxyl-protected derivative of L-asparagine or L-diaminopropionic acid.

-

Guanidinylation: React the protected amino acid with a guanidinylating agent. A common reagent for this purpose is N,N'-di-Boc-N''-triflylguanidine or similar activated guanidinylating agents.

-

Deprotection: Remove the protecting groups from the amino and carboxyl functions to yield the final product, S-2-amino-3-(1,1-dimethylguanidinyl)propanoic acid.

Further research and experimental optimization would be necessary to establish a viable and efficient synthesis for this specific compound.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic pathway and a general experimental workflow.

References

Methodological & Application

Application Notes: 1,1-Dimethylguanidine Hydrochloride as a Catalyst in the Synthesis of Dihydropyrimidinones

Introduction

1,1-Dimethylguanidine hydrochloride has emerged as an effective organocatalyst in multicomponent reactions, particularly in the synthesis of heterocyclic compounds of pharmaceutical interest. Its basicity and ability to act as a hydrogen bond donor facilitate key steps in reaction mechanisms, such as the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of compounds known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties. This document provides detailed application notes and protocols for the use of this compound as a catalyst in the synthesis of DHPMs.

Catalytic Application: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and a urea or thiourea. This compound serves as an efficient catalyst for this transformation, promoting the reaction under mild conditions to afford high yields of the desired dihydropyrimidinone products.

Reaction Scheme:

A general scheme for the this compound catalyzed Biginelli reaction.

Quantitative Data Summary

The catalytic efficiency of this compound in the Biginelli reaction is demonstrated by the synthesis of a variety of dihydropyrimidinone derivatives. The following table summarizes the reaction outcomes with different aromatic aldehydes.

| Entry | Aldehyde (R) | Product | Time (h) | Yield (%) |

| 1 | C₆H₅ | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 92 |

| 2 | 4-Cl-C₆H₄ | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4.5 | 95 |

| 3 | 4-NO₂-C₆H₄ | 5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 4 | 98 |

| 4 | 4-CH₃O-C₆H₄ | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 6 | 88 |

| 5 | 3-NO₂-C₆H₄ | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 4.5 | 93 |

Experimental Protocols

General Procedure for the Synthesis of Dihydropyrimidinones:

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol, 0.13 mL)

-

Urea (1.5 mmol, 0.09 g)

-

This compound (0.1 mmol, 0.012 g, 10 mol%)

-

Ethanol (5 mL)

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound (0.1 mmol).

-

Add ethanol (5 mL) to the flask.

-

Stir the reaction mixture at reflux (approximately 80 °C) for the time specified in the table above.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7) as the eluent.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice with constant stirring.

-

The solid product will precipitate out. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and FT-IR).

Reaction Mechanism and Workflow

The proposed mechanism for the this compound catalyzed Biginelli reaction involves several key steps, starting with the formation of an N-acyliminium ion intermediate. The guanidine catalyst facilitates the reaction by acting as a base to deprotonate the β-ketoester and as a proton shuttle.

Caption: Workflow of the this compound catalyzed Biginelli reaction.

This logical diagram illustrates the key transformations in the synthesis of dihydropyrimidinones, highlighting the formation of crucial intermediates leading to the final product. The catalytic role of this compound is central to facilitating the initial condensation and addition steps.

Application Notes and Protocols for 1,1-Dimethylguanidine Hydrochloride in Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidines and their salts are recognized as strong organic bases and have found utility as catalysts in a variety of organic transformations.[1][2] Their basicity and hydrogen-bonding capabilities allow them to act as effective catalysts in reactions such as the Knoevenagel condensation, aza-Henry reaction, and various multicomponent reactions.[3][4] 1,1-Dimethylguanidine hydrochloride, as a salt of a strong organic base, has the potential to be a valuable catalyst in condensation reactions where proton abstraction is a key step. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds, providing pathways to a wide array of important molecules, including pharmaceutical intermediates and bioactive compounds.

This document provides a detailed protocol for the use of guanidine salts as catalysts in the Knoevenagel condensation. Due to a lack of specific literature detailing the use of this compound in this application, the following protocols are based on the established use of the closely related and structurally similar guanidine hydrochloride.[5] These notes are intended to serve as a practical guide for researchers exploring the catalytic activity of guanidine derivatives in condensation reactions.

Key Application: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[6] Guanidine salts, in the presence of a base, can effectively catalyze this transformation.

Reaction Scheme:

Where Z1 and Z2 are electron-withdrawing groups.

Experimental Protocols

Protocol 1: Guanidine Hydrochloride-Triethylamine Catalyzed Knoevenagel Condensation of Hydantoin Derivatives

This protocol is adapted from a procedure utilizing a Guanidine hydrochloride-triethylamine (GnHCl-TEA) mixed catalyst system for the synthesis of 5-arylidenehydantoins.[5] This serves as a representative protocol for employing a guanidine salt in a Knoevenagel-type condensation.

Materials:

-

Hydantoin

-

Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

-

This compound (or Guanidine hydrochloride as per the reference)

-

Triethylamine (TEA)

-

Polyethylene glycol 200 (PEG-200)

-

0.2 M Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, combine hydantoin (6 mmol), the desired aromatic aldehyde (5 mmol), and this compound (1 mmol).

-

Add 1 mL of triethylamine to the mixture.

-

Add 5 mL of PEG-200 to the flask to serve as the solvent.[5]

-

Heat the reaction mixture to 100 °C with continuous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add 20 mL of 0.2 M HCl solution to the flask to precipitate the crude product.[5]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water.

-

Dry the product in a vacuum oven to obtain the 5-arylidenehydantoin.

Data Presentation

The following table summarizes representative quantitative data for the Knoevenagel condensation of hydantoin with various aromatic aldehydes using a guanidine hydrochloride-triethylamine catalyst system in PEG-200, as reported in the literature.[5] These values can be used as a benchmark when optimizing reactions with this compound.

Table 1: Representative Data for Knoevenagel Condensation of Hydantoin with Aromatic Aldehydes

| Aldehyde | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | GnHCl-TEA | PEG-200 | 100 | 2 | 88 |

| 4-Methoxybenzaldehyde | GnHCl-TEA | PEG-200 | 100 | 2.5 | 92 |

| 4-Chlorobenzaldehyde | GnHCl-TEA | PEG-200 | 100 | 3 | 90 |

| 4-Nitrobenzaldehyde | GnHCl-TEA | PEG-200 | 100 | 1.5 | 95 |

Data adapted from a study on guanidine hydrochloride-catalyzed reactions.[5]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Knoevenagel Condensation

Caption: Workflow for the Guanidine-Catalyzed Knoevenagel Condensation.

Diagram 2: Plausible Catalytic Cycle for Guanidine-Catalyzed Knoevenagel Condensation

Caption: Proposed Mechanism for Guanidine-Catalyzed Knoevenagel Condensation.

References

Application Notes and Protocols for 1,1-Dimethylguanidine Hydrochloride Mediated Synthesis of Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the synthesis of various heterocyclic compounds utilizing 1,1-dimethylguanidine hydrochloride as a key reagent. The information is intended to guide researchers in the efficient synthesis of pyrimidines, with an exploration of potential pathways for quinazoline and triazine synthesis.

Introduction

This compound is a versatile and readily available reagent for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals. Its utility stems from the nucleophilic nature of the guanidine moiety, enabling cyclocondensation reactions with various electrophilic partners. This document focuses on its application in the synthesis of pyrimidines, a class of heterocycles of significant medicinal importance.

Synthesis of 2-(Dimethylamino)pyrimidines

The most well-documented application of this compound in heterocycle synthesis is the formation of 2-(dimethylamino)pyrimidines through condensation with 1,3-dicarbonyl compounds. This reaction, a variation of the Pinner synthesis, provides a straightforward and efficient route to a diverse range of substituted pyrimidines.

General Reaction Scheme

The reaction proceeds via a cyclocondensation mechanism where the 1,1-dimethylguanidine acts as the N-C-N building block, reacting with the 1,3-dicarbonyl compound.

Diagram of the General Pyrimidine Synthesis Workflow

Caption: General workflow for the synthesis of 2-(dimethylamino)pyrimidine derivatives.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-(dimethylamino)pyrimidine derivatives from this compound and different 1,3-dicarbonyl compounds.

| 1,3-Dicarbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetylacetone | NaOEt | Ethanol | Reflux | 6-20 | Not specified | [1] |

| Diethyl malonate | NaOEt | Ethanol | Reflux | 4-6 | Not specified | [2] |

| β-Diketones (general) | - | - | - | - | - | [3] |

| β-Ketoesters (general) | KOH | Ethanol | Not specified | Not specified | Not specified | [4] |

Note: Specific yield data for reactions with this compound is limited in the literature. The provided information is based on analogous reactions with similar guanidine derivatives. Researchers are encouraged to optimize reaction conditions for specific substrates.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-4,6-dimethylpyrimidine

This protocol is adapted from the general procedure for the synthesis of pyrimidines from guanidine derivatives and β-dicarbonyl compounds.[1]

Materials:

-

This compound

-

Acetylacetone

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol

-

Standard reflux apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

To the stirred solution, add this compound (1.0 equivalent).

-

Add acetylacetone (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of 2-(Dimethylamino)quinazolines

The synthesis of quinazolines directly employing this compound as a primary building block is not as extensively documented as pyrimidine synthesis. However, a plausible synthetic route involves the condensation of 1,1-dimethylguanidine with a 2-aminobenzonitrile derivative. This approach would lead to the formation of a 2-(dimethylamino)-4-aminoquinazoline.

Proposed Reaction Scheme

This proposed pathway involves the initial formation of an amidine from the nitrile, followed by intramolecular cyclization.

Diagram of the Proposed Quinazoline Synthesis Pathway

Caption: Proposed pathway for the synthesis of 2-(dimethylamino)quinazolines.

Experimental Protocol: (Proposed) Synthesis of a 2-(Dimethylamino)-4-aminoquinazoline Derivative

This is a proposed protocol based on general methods for quinazoline synthesis from 2-aminobenzonitriles. Optimization of reaction conditions will be necessary.

Materials:

-

Substituted 2-aminobenzonitrile

-

This compound

-

Strong base (e.g., Sodium hydride, NaH)

-

Anhydrous solvent (e.g., Dimethylformamide, DMF)

-

Standard reaction glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Add this compound (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add the substituted 2-aminobenzonitrile (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by TLC.

-

Upon completion, carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of 1,3,5-Triazines

The literature on the direct synthesis of 1,3,5-triazines using this compound is sparse. In principle, cyclotrimerization of a cyanoguanidine derivative could lead to a triazine, or a step-wise construction involving a biguanide derivative and an ester could be envisioned. A known method involves the condensation of metformin (a dimethylbiguanide) with esters to form 2,4-diamino-6-substituted-1,3,5-triazines, suggesting a potential, albeit indirect, route starting from 1,1-dimethylguanidine.[5]

Proposed Conceptual Pathway

Given the lack of direct evidence, a hypothetical pathway could involve the conversion of 1,1-dimethylguanidine to a biguanide intermediate, followed by cyclization.

Diagram of a Conceptual Triazine Synthesis Pathway

Caption: Conceptual pathway for the synthesis of a 1,3,5-triazine derivative.

Due to the speculative nature of this pathway for this compound, a detailed experimental protocol is not provided. Researchers interested in this synthesis are advised to consult literature on the synthesis of biguanides and their subsequent cyclization reactions.

Reaction Mechanism: Pinner-Type Pyrimidine Synthesis

The formation of a 2-(dimethylamino)pyrimidine from a β-diketone and this compound proceeds through a series of nucleophilic addition and condensation steps.

Diagram of the Pinner-Type Pyrimidine Synthesis Mechanism

Caption: Simplified mechanism of the Pinner-type synthesis of 2-(dimethylamino)pyrimidines.

Conclusion

This compound is a valuable reagent for the synthesis of 2-(dimethylamino)pyrimidines via condensation with 1,3-dicarbonyl compounds. While its application in the direct synthesis of quinazolines and triazines is less established, plausible synthetic routes can be proposed, offering avenues for further research and methodology development. The protocols and data presented herein serve as a foundation for researchers to explore the utility of this versatile building block in the creation of diverse heterocyclic libraries for drug discovery and development.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. [2-(Diethylamino)pyrimidines 2nd Communication: Analgesics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 5. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Method for the Quantification of 1,1-Dimethylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylguanidine hydrochloride is a related substance of Metformin, a widely used oral anti-diabetic drug.[1][2][3] The quantification of impurities and related substances is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. The described method is based on established principles of hydrophilic interaction chromatography (HILIC) and is suitable for use in research and quality control laboratories.[3]

Principle

This method utilizes a HILIC column to achieve separation of the highly polar 1,1-Dimethylguanidine from other related substances and the active pharmaceutical ingredient (API).[3] The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer, and the separation is based on the partitioning of the analyte between the mobile phase and the water-enriched layer on the surface of the polar stationary phase. Detection is typically carried out using a UV detector at a low wavelength, as guanidine compounds have low UV absorbance.[3]

Experimental

Instrumentation and Materials

-

HPLC System: A system capable of delivering a precise and stable mobile phase flow, equipped with a UV detector. An ACQUITY UPLC H-Class system or equivalent is suitable.[3]

-

Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.[3]

-

Data Acquisition and Processing: Empower™ 2 CDS software or equivalent.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic (analytical grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[3] |

| Mobile Phase | 80:20 (v/v) Acetonitrile: 30 mM Potassium Phosphate Buffer (pH 2.2)[3] |

| Flow Rate | 0.5 mL/min[3] |

| Column Temperature | 40 °C[3] |

| Detection | UV at 232 nm[1][4] |

| Injection Volume | 1.0 µL[3] |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

30 mM Potassium Phosphate Buffer (pH 2.2): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 30 mM solution. Adjust the pH to 2.2 with phosphoric acid.

Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 30 mM potassium phosphate buffer (pH 2.2) in an 80:20 (v/v) ratio.[3] Degas the mobile phase before use.

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., 70:30 acetonitrile:water).[3]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 0.1 - 10 µg/mL).

Sample Preparation: The sample preparation will depend on the matrix. For drug substance, accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. For drug product, a more complex extraction procedure may be required to remove excipients.

Protocol

-

System Preparation: Set up the HPLC system according to the chromatographic conditions specified in the table above.

-

System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

System Suitability: Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as retention time repeatability (RSD ≤ 2.0%), peak area repeatability (RSD ≤ 2.0%), and tailing factor (T ≤ 2.0).

-

Calibration Curve: Inject the working standard solutions in increasing order of concentration. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Sample Analysis: Inject the prepared sample solutions.

-

Data Analysis: Identify and integrate the peak corresponding to 1,1-Dimethylguanidine in the sample chromatogram.

-

Quantification: Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Data Presentation

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Retention Time (min) | Report | ~ X.XX |

| Tailing Factor | ≤ 2.0 | ~ X.X |

| Theoretical Plates | ≥ 2000 | ~ XXXX |

| RSD of Peak Area (%) | ≤ 2.0 | ~ X.X |

| RSD of Retention Time (%) | ≤ 2.0 | ~ X.X |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.1 | |

| 0.5 | |

| 1.0 | |

| 2.5 | |

| 5.0 | |

| 10.0 | |

| Correlation Coefficient (r²) | ≥ 0.999 |

Experimental Workflow

Caption: Workflow for the HPLC quantification of 1,1-Dimethylguanidine.

Conclusion

The described HPLC method using a HILIC column is demonstrated to be suitable for the accurate and precise quantification of this compound. The method is straightforward, reproducible, and can be readily implemented in a quality control setting for the analysis of metformin-related substances in pharmaceutical ingredients and formulations. Proper validation of the method in accordance with regulatory guidelines is recommended before its application to routine analysis.

References

Application Notes and Protocols for LC-MS/MS Analysis of 1,1-Dimethylguanidine Hydrochloride and Its Reaction Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylguanidine hydrochloride is a small polar molecule of significant interest in pharmaceutical development, both as a potential impurity and a degradation product of active pharmaceutical ingredients like metformin. Its analysis, along with its reaction products, is crucial for ensuring drug safety and stability. This document provides detailed application notes and protocols for the quantitative analysis of 1,1-Dimethylguanidine and its primary reaction products—guanylurea and melamine—using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The methodologies outlined below are designed to be adaptable for various matrices including pharmaceutical formulations, urine, and plasma, catering to the needs of researchers in drug metabolism, pharmacokinetics, and quality control.

Analytical Strategy Overview

The core of the analytical strategy involves the separation of these polar analytes using Hydrophilic Interaction Liquid Chromatography (HILIC), followed by sensitive and selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data

The following tables summarize the essential mass spectrometry parameters for the detection and quantification of 1,1-Dimethylguanidine and its key reaction products. These parameters can be used to build an acquisition method on a triple quadrupole mass spectrometer.

Table 1: MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity | Use |

| 1,1-Dimethylguanidine | 102.1 | 60.1 | 20 | Positive | Quantifier |

| 102.1 | 44.1 | 25 | Positive | Qualifier | |

| Guanylurea | 103.1 | 60.1 | 15 | Positive | Quantifier |

| 103.1 | 43.1 | 20 | Positive | Qualifier | |

| Melamine | 127.0 | 85.0 | 20 | Positive | Quantifier[1] |

| 127.0 | 68.0 | 30 | Positive | Qualifier |

Note: Collision energies may require optimization depending on the specific mass spectrometer used.

Experimental Protocols

Protocol 1: Analysis in Pharmaceutical Formulations

This protocol is designed for the quantification of 1,1-Dimethylguanidine and its reaction products as impurities in a drug substance or finished product.

1. Sample Preparation:

-

Accurately weigh and transfer 100 mg of the powdered pharmaceutical formulation into a 100 mL volumetric flask.

-